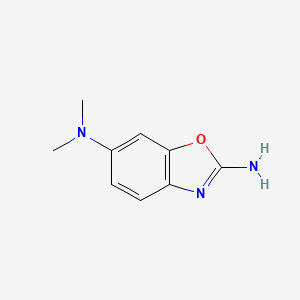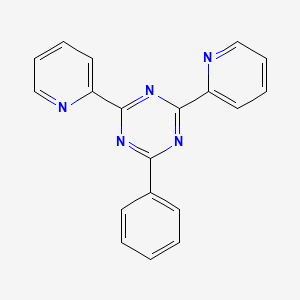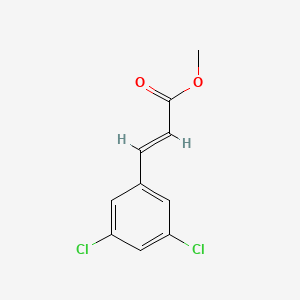
3-Methoxy-2-(1-methylpropyl)-5-(2-methylpropyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl) is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine derivatives typically involves the cyclization of appropriate precursors. For Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl), a possible synthetic route could involve the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds under acidic or basic conditions.
Introduction of methoxy and alkyl groups: These functional groups can be introduced through alkylation and methylation reactions using appropriate reagents such as alkyl halides and methylating agents.
Industrial Production Methods
Industrial production methods for pyrazine derivatives often involve large-scale chemical reactions under controlled conditions. The specific methods for producing Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl) would depend on the availability of starting materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrazine derivatives can undergo various chemical reactions, including:
Oxidation: Pyrazines can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of pyrazines can lead to the formation of dihydropyrazines or tetrahydropyrazines, depending on the reducing agent and conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of pyrazine derivatives typically yields N-oxides, while reduction can produce dihydropyrazines or tetrahydropyrazines.
Applications De Recherche Scientifique
Pyrazine derivatives, including Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl), have various scientific research applications:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications.
Industry: Used as flavoring agents, fragrances, and intermediates in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of pyrazine derivatives can vary depending on their specific structure and functional groups. Generally, these compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways involved would depend on the specific compound and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazine: The parent compound of the pyrazine family.
2,3-Dimethylpyrazine: A simple pyrazine derivative with two methyl groups.
2,5-Dimethylpyrazine: Another pyrazine derivative with methyl groups at different positions.
Uniqueness
Pyrazine,3-methoxy-2-(1-methylpropyl)-5-(2-methylpropyl) is unique due to the presence of both methoxy and alkyl groups, which can influence its chemical properties and potential applications. These functional groups may enhance its reactivity and biological activity compared to simpler pyrazine derivatives.
Propriétés
Formule moléculaire |
C13H22N2O |
|---|---|
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
2-butan-2-yl-3-methoxy-5-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C13H22N2O/c1-6-10(4)12-13(16-5)15-11(8-14-12)7-9(2)3/h8-10H,6-7H2,1-5H3 |
Clé InChI |
IDHPEMYHBNUQMC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=NC=C(N=C1OC)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15124108.png)
![1-[3-(Propan-2-yloxy)propyl]azetidin-3-amine](/img/structure/B15124117.png)
![11-Phenyl-11H-benzo[b]fluoren-11-ol](/img/structure/B15124128.png)
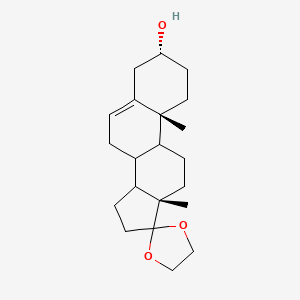
![4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]](/img/structure/B15124134.png)
![Imidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B15124144.png)



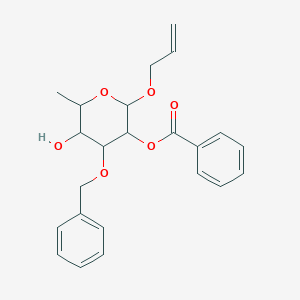
![6-bromo-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole](/img/structure/B15124182.png)
